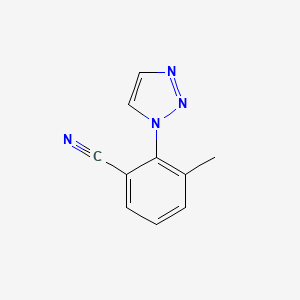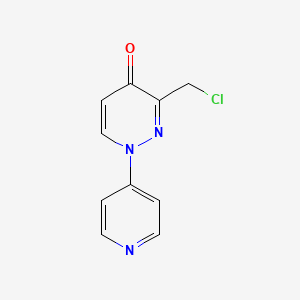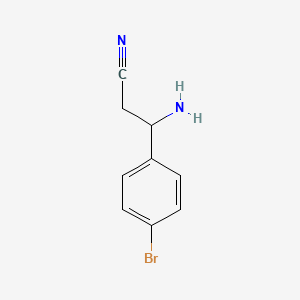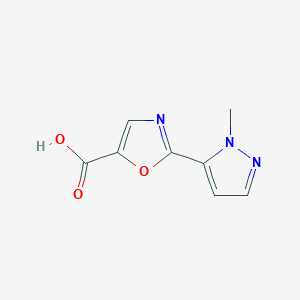
3-methyl-2-(1H-1,2,3-triazol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-(1H-1,2,3-triazol-1-yl)benzonitrile is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(1H-1,2,3-triazol-1-yl)benzonitrile typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles in high yields. The general procedure involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(1H-1,2,3-triazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolium salts.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Triazolium salts.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-methyl-2-(1H-1,2,3-triazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Mechanism of Action
The mechanism of action of 3-methyl-2-(1H-1,2,3-triazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Exhibits antibacterial and antiviral activities.
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: Known for their cytotoxic properties and potential as anticancer agents.
Uniqueness
3-methyl-2-(1H-1,2,3-triazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and nitrile groups contribute to its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H8N4 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-methyl-2-(triazol-1-yl)benzonitrile |
InChI |
InChI=1S/C10H8N4/c1-8-3-2-4-9(7-11)10(8)14-6-5-12-13-14/h2-6H,1H3 |
InChI Key |
BCXIJWNXWNOYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)N2C=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2-pyridinyl)phenyl]Ethanone](/img/structure/B13873612.png)
![8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873628.png)
![[4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13873631.png)
![2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B13873642.png)
![Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine](/img/structure/B13873649.png)
![Methyl 4-chloro-5-iodo-2-[[2-(3-methyl-1,2-oxazol-5-yl)acetyl]amino]benzoate](/img/structure/B13873654.png)

![tert-butyl N-[4-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B13873666.png)

![3,6-Dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13873674.png)
![phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate](/img/structure/B13873677.png)
![3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873691.png)
